molecular formula C16H18N4O B7732043 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one

Cat. No.: B7732043
M. Wt: 282.34 g/mol
InChI Key: NBZUWESTIIBVSW-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one: is a heterocyclic compound that features a benzimidazole ring fused with a pyrrolone ring

Preparation Methods

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific proteins, which can result in therapeutic effects .

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one is unique due to its cyclopentyl group, which can influence its binding affinity and specificity. Similar compounds include:

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-15-14(13(21)9-20(15)10-5-1-2-6-10)16-18-11-7-3-4-8-12(11)19-16/h3-4,7-8,10H,1-2,5-6,9,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZUWESTIIBVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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